N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide
Description
Properties
Molecular Formula |
C20H15ClN4O |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C20H15ClN4O/c1-13-3-5-15(6-4-13)19(26)24-18-17(14-7-9-16(21)10-8-14)23-20-22-11-2-12-25(18)20/h2-12H,1H3,(H,24,26) |
InChI Key |
HLXTVOLXBORHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Scaffold Assembly: Imidazo[1,2-a]pyrimidine Formation
The imidazo[1,2-a]pyrimidine core is typically constructed via a cyclocondensation reaction between 2-aminopyrimidine derivatives and α-haloketones. For this compound, 2-amino-4-chloropyrimidine reacts with a bromomethyl ketone precursor under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–18 hours. This step achieves moderate yields (60–70%) due to competing decomposition pathways.
Introduction of the 4-Methylbenzamide Group
The 3-position of the imidazo[1,2-a]pyrimidine scaffold is functionalized via nucleophilic acyl substitution. The amine group at this position reacts with 4-methylbenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in dichloromethane at 0–5°C. This low-temperature regime minimizes premature hydrolysis of the acyl chloride, yielding the benzamide derivative with 75–85% efficiency.
Purification and Crystallization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. This dual-step process enhances purity to >95%, as confirmed by HPLC and ¹H NMR.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times for imidazo[1,2-a]pyrimidine formation. Adapting methodologies from related compounds, a mixture of 2-amino-4-chloropyrimidine and α-bromoketone in DMSO is subjected to microwave heating at 150°C for 20–30 minutes under 25 MPa pressure. This approach achieves yields comparable to conventional methods (65–72%) but with a 10-fold reduction in time.
Controlled Acylation Under Microwave Conditions
The acylation step benefits from precise temperature modulation in microwave reactors. Using a continuous-flow system, 4-methylbenzoyl chloride is introduced to the imidazo[1,2-a]pyrimidine intermediate at 50°C with a residence time of 10 minutes. The volumetric power density (52.35 W/cm³) ensures uniform heating, suppressing side reactions and improving yield to 88–92%.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time (Cyclization) | 12–18 hours | 20–30 minutes |
| Acylation Yield | 75–85% | 88–92% |
| Purity Post-Purification | >95% | >96% |
| Energy Consumption | High | Moderate |
Critical Analysis of Synthetic Protocols
Solvent and Base Selection
Dimethyl sulfoxide (DMSO) emerges as the preferred solvent for both conventional and microwave methods due to its high polarity and ability to dissolve reactive intermediates. However, its strong coordinating properties necessitate careful removal during purification to avoid residual solvent contamination. Triethylamine remains the base of choice for acylation, though recent studies suggest that DBU (1,8-diazabicycloundec-7-ene) may further suppress hydrolysis byproducts.
Byproduct Formation and Mitigation
Common byproducts include:
-
N-Acylated isomers : Arising from acylation at alternative nitrogen sites on the imidazo[1,2-a]pyrimidine core. These are minimized through strict temperature control.
-
Halogenated derivatives : Resulting from incomplete displacement of bromine during cyclocondensation. Gradient chromatography effectively separates these species.
Scale-Up Considerations and Industrial Relevance
Continuous-Flow Microwave Reactors
The adaptation of microwave synthesis to continuous-flow systems (as demonstrated in patent CN113549068A) enables large-scale production. Key parameters include:
-
Flow rate : 0.5–0.6 mL/min
-
Power density : 50–55 W/cm³
-
Residence time : 8–12 minutes
This configuration maintains >90% yield at kilogram-scale batches, underscoring its industrial viability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide exhibits various pharmacological properties that make it a candidate for further investigation in drug development:
- Anticancer Activity : Studies have indicated that imidazo[1,2-a]pyrimidine derivatives, including this compound, show significant anticancer activity. They can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in tumor growth and survival .
- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against a range of bacterial and fungal strains. Its structural features may enhance its ability to disrupt microbial cell functions, making it a potential candidate for developing new antimicrobial agents .
- C-KIT Kinase Inhibition : Research has highlighted the ability of imidazo[1,2-a]pyrimidine derivatives to inhibit c-KIT kinase, which is implicated in several cancers. This inhibition can be particularly beneficial in treating gastrointestinal stromal tumors (GISTs) and other malignancies associated with c-KIT mutations .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide can be contextualized against related imidazo-fused heterocycles (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Saturated or benzimidazole-fused cores () reduce planarity, likely diminishing DNA/protein interactions but improving metabolic stability .
Substituent Effects: 4-Methylbenzamide in the target compound provides a balance of hydrophobicity and moderate polarity, contrasting with the propanol chain in , which increases hydrophilicity but may reduce membrane permeability .
Halogen Influence :
- The 4-chlorophenyl group is conserved across multiple analogs (), suggesting its critical role in hydrophobic binding pockets. Fluorophenyl derivatives () exhibit similar steric effects but differ in electronic properties, impacting potency .
Synthetic Strategies :
- Sodium borohydride reduction of Schiff bases () and palladium-catalyzed coupling () are common methods for imidazo[1,2-a]pyridine/pyrimidine derivatization .
Biological Activity
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₈ClN₅O
- Molecular Weight : 431.7 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 6
- XLogP3-AA : 6 (indicating high lipophilicity) .
The compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. The imidazo[1,2-a]pyrimidine structure is known for its ability to interact with ATP-binding sites of kinases, which can lead to the modulation of various cellular processes.
Kinase Inhibition
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidines can inhibit c-KIT kinase, a target implicated in several cancers. This inhibition is crucial for controlling tumor growth and proliferation in various cancer cell lines .
Anticancer Activity
Several studies have reported on the anticancer properties of this compound and its analogs:
- Cytotoxicity Assays : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it was tested against K-562 (leukemia), MDA-MB-435 (melanoma), and HCT-116 (colon cancer) cell lines, showing promising IC50 values that indicate potent anticancer activity .
Anxiolytic Effects
Research has also identified anxiolytic properties associated with compounds in the imidazo[1,2-a]pyrimidine class. In animal models, these compounds were shown to produce anxiolytic effects without significant toxicity at therapeutic doses. The mechanism appears to involve modulation of neurotransmitter systems that are critical for anxiety regulation .
Study on Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effectiveness of this compound against multiple cancer types. The results indicated that the compound inhibited cell proliferation significantly compared to control groups. In vivo studies further supported these findings, showing reduced tumor growth in treated mice models .
Anxiolytic Activity Assessment
In another study focusing on the central nervous system effects, this compound was assessed for its ability to alleviate anxiety symptoms in rodent models. The results demonstrated a substantial reduction in anxiety-like behavior as measured by standard tests such as the elevated plus maze and open field test .
Q & A
Q. What are the common synthetic routes for N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclization reactions followed by functionalization. A key step is the formation of the imidazo[1,2-a]pyrimidine core via condensation of 2-aminopyrimidine derivatives with α-halo ketones or aldehydes. For example, phosphorus oxychloride (POCl₃) in DMF is used to generate carbaldehyde intermediates under reflux (8–12 hours at 80–100°C) . Reduction of Schiff bases (e.g., using NaBH₄ in methanol at 5–10°C) yields aminomethyl derivatives with ~65% yield . Optimization strategies include:
Q. Table 1. Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldehyde formation | POCl₃, DMF, chloroform, reflux | 70–75 | |
| Schiff base reduction | NaBH₄, methanol, 5–10°C | 65 | |
| Imine coupling | Glacial acetic acid, RT, 24 hours | 80–85 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Structural validation relies on a combination of:
- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent positions (e.g., 4-chlorophenyl resonances at δ 7.4–7.6 ppm) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 394.47) .
- Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 76.5%, H: 5.84%, N: 12.17%) .
- Thin-layer chromatography (TLC) : Purity assessment using silica gel plates and UV visualization .
Advanced Research Questions
Q. How do structural modifications at the imidazo[1,2-a]pyrimidine core influence the compound's bioactivity, particularly in targeting specific enzymes or receptors?
Methodological Answer: Modifications to the core scaffold, such as halogenation or introduction of alkyne linkers, significantly alter bioactivity:
- Halogenation : Adding chloro or fluoro groups enhances binding to hydrophobic enzyme pockets (e.g., BCR-ABL kinase inhibition with IC₅₀ < 10 nM) .
- Alkyne linkers : A carbon-carbon triple bond (e.g., in AP24534) bypasses steric hindrance from gatekeeper mutations (e.g., T315I in BCR-ABL) .
- Substituent positioning : 4-Methylbenzamide groups improve solubility and pharmacokinetics, as shown in mouse models with 20g (AP24534) achieving >90% survival rates .
Q. Table 2. Key Structure-Activity Relationship (SAR) Findings
Q. What methodological approaches are employed to resolve contradictions in reported biological activity data across different studies?
Methodological Answer: Discrepancies often arise from variations in:
- Assay conditions : Standardizing ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays) impacts IC₅₀ values .
- Cell lines : Ba/F3 cells expressing BCR-ABL vs. primary CML cells show differential sensitivity .
- In vitro vs. in vivo models : Pharmacokinetic parameters (e.g., oral bioavailability >60% in mice) may not translate directly to human cells .
Resolution strategies : - Meta-analysis : Cross-referencing HRMS and crystallographic data (e.g., PubChem CID 1236035) to validate compound identity .
- Dose-response curves : Using standardized protocols (e.g., CellTiter-Glo® assays) to minimize variability .
Q. What in vivo models have been utilized to assess the pharmacokinetics and efficacy of this compound, and what are the key findings?
Methodological Answer:
- Mouse xenograft models : Intravenous injection of BCR-ABL(T315I)-expressing Ba/F3 cells treated with 20g (AP24534) showed 100% survival at 10 mg/kg/day over 60 days .
- Microglial cell imaging : Fluorescent probes (e.g., N-benzyl derivatives) demonstrated TSPO receptor targeting in neuroinflammatory models .
- ADME profiling : AP24534 exhibited favorable absorption (Cₘₐₓ: 1.2 µM at 2 hours) and minimal hepatic clearance (<20% in vitro) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
